molecular formula C9H15N B8671401 4-Azatricyclo[4.4.0.03,8]decane

4-Azatricyclo[4.4.0.03,8]decane

Cat. No. B8671401
M. Wt: 137.22 g/mol
InChI Key: QPWQUIJTKHYECM-UHFFFAOYSA-N
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Patent
US05198435

Procedure details

4.3.1.13,8 ]undecane; 11-azabicyclo[4.4.1]undecane;
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
11-azabicyclo[4.4.1]undecane
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
CCCCCCCCCCC.[CH:12]12[NH:22][CH:17]([CH2:18][CH2:19][CH2:20][CH2:21]1)[CH2:16][CH2:15][CH2:14]C2>>[CH:15]12[CH2:14][CH2:18][CH:19]3[CH:17]([NH:22][CH2:12][CH:21]1[CH2:20]3)[CH2:16]2

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
CCCCCCCCCCC
Step Two
Name
11-azabicyclo[4.4.1]undecane
Quantity
0 (± 1) mol
Type
reactant
Smiles
C12CCCCC(CCCC1)N2

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
Smiles
C12CC3NCC2CC3CC1

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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